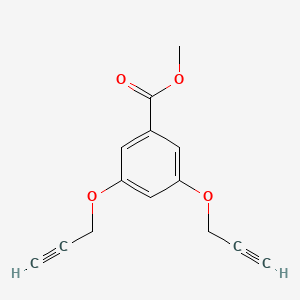

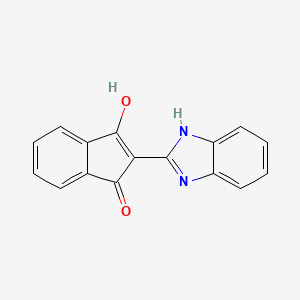

Methyl 3,5-Bis(propargyloxy)benzoate

Descripción general

Descripción

Synthesis Analysis

The synthesis of “Methyl 3,5-Bis(propargyloxy)benzoate” involves several steps. For instance, one method involves reacting 3,5 dihydroxy benzoic acid with anhydrous K2CO3 and 80% propargyl bromide in toluene. This mixture is then reacted in DMF and treated with 4N NaOH in dioxane:H2O 80:20v/v .Molecular Structure Analysis

The molecular structure of “this compound” is complex. It has been studied using single crystal X-ray study . The addition of a phenylacetylene spacer has a slight influence on the layer lattice arrangement of the benzoates .Chemical Reactions Analysis

“this compound” can undergo various chemical reactions. For example, it can be used in the synthesis of glycodendrimers and glycodentromers crowned with galactose units .Aplicaciones Científicas De Investigación

Synthesis and Polymer Research

- Methyl 3,5-bis(4-aminophenoxy)benzoate is utilized in the synthesis of hyperbranched aromatic polyamides. These polymers have demonstrated solubility in various solvents and possess inherent viscosities ranging from 0.17 to 0.19 dL/g. Their molecular weights were determined through laser light scattering, showing variations depending on the polymerization method (Yang, Jikei, & Kakimoto, 1999).

Chemical Synthesis Applications

- In the realm of chemical synthesis, methyl 3,5-bis(propargyloxy)benzoate was used in cyclotrimerization reactions. For instance, it reacted with 1-hexyne to produce methyl 3,5-di(N-butyl)benzoate, highlighting its role in the synthesis of specific chemical compounds (Onodera et al., 2008).

Natural Product and Pharmaceutical Research

- Research involving prenylated benzoic acid derivatives has shown the presence of compounds like this compound in natural products, which displayed significant antibacterial activities. This highlights its potential in the development of natural product-based pharmaceuticals (Orjala et al., 1993).

Material Science and Engineering

- The compound has been used in the synthesis of arylcarboranes, serving as precursors for oligomers in material science. This application is crucial in the development of new materials with specific properties for various industrial applications (Förster et al., 1999).

Photoreactive Probe Development

- Methyl 3-azidomethyl-5-azido-benzoate, a derivative of this compound, has been used in the synthesis of nonradioactive photoaffinity probes. These probes are significant in biological and chemical research for studying molecular interactions (Klein & Petukhova, 2013).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

C14H12O4C_{14}H_{12}O_{4}C14H12O4

. This compound has a molecular weight of 244.24 and appears as a solid . Its melting point is 105-106℃ (lit.) . Despite its intriguing structure, the specific biological activities and mechanism of action of this compound are not well-studied. However, based on the available information, we can make some educated assumptions.Target of Action

The specific biological targets of Methyl 3,5-Bis(propargyloxy)benzoate are currently unknown. Compounds with similar structures have been studied for their potential inhibitory effects on various enzymes .

Propiedades

IUPAC Name |

methyl 3,5-bis(prop-2-ynoxy)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c1-4-6-17-12-8-11(14(15)16-3)9-13(10-12)18-7-5-2/h1-2,8-10H,6-7H2,3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTVUCTGIMYZCJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)OCC#C)OCC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90393716 | |

| Record name | Methyl 3,5-Bis(propargyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

768387-51-5 | |

| Record name | Methyl 3,5-Bis(propargyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl ({4-[3-(trifluoromethyl)phenyl]piperidin-4-yl}methyl)carbamate](/img/structure/B3060680.png)

![2-p-Tolylbenzo[d]oxazole-5-carboxylic acid](/img/structure/B3060683.png)

![2-Ethyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B3060686.png)

![N-[2-(1H-indol-3-yl)ethyl]formamide](/img/structure/B3060691.png)